[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid
Description
Structural Characterization and Nomenclature
IUPAC Systematic Nomenclature and Structural Formula Analysis
The compound [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is systematically named N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine under IUPAC rules. This designation reflects the glycine backbone (2-aminoacetic acid), with two substituents attached to the nitrogen atom: a 4-chloro-2-methylphenyl group and a methylsulfonyl moiety.
The molecular formula is C₁₀H₁₂ClNO₄S , with a molecular weight of 277.73 g/mol. The structure comprises:
- A glycine core (CH₂NHCOOH), where the amino group is bisubstituted.
- A 4-chloro-2-methylphenyl substituent attached to the nitrogen, featuring a benzene ring with chlorine at position 4 and methyl at position 2.
- A methylsulfonyl group (SO₂CH₃) as the second substituent on the nitrogen.
Key functional groups :
- Sulfonamide (N-SO₂): critical for its reactivity and potential biological interactions.
- Carboxylic acid (COOH): contributes to solubility and hydrogen-bonding capacity.
Structural Formula and Identifiers
Molecular Geometry and Conformational Analysis
The molecular geometry is influenced by steric and electronic factors.
Bond Lengths and Angles
Crystallographic data for structurally related sulfonamides reveal:
- S-N bond lengths : 1.618–1.622 Å (similar to those in methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate and 4-methyl-N-propylbenzenesulfonamide).
- S=O bond lengths : 1.428–1.441 Å, consistent with sulfonamide standards.
- N-S-C angles : ~106°–108°, indicating tetrahedral geometry around sulfur.
Dihedral Angles and Conformers
The dihedral angle between the benzene ring and the sulfonamide group is critical. For example, in N-(2-chloro-4-methylphenyl)succinamic acid, the dihedral angle is 48.39°, suggesting a twisted conformation to minimize steric strain. Similar behavior is expected in this compound, where the 4-chloro and 2-methyl substituents may induce non-planar arrangements.
Comparative Analysis with Structurally Related Arylsulfonamide Derivatives
Table 1: Structural and Functional Comparisons
Substituent Effects
- Electron-Withdrawing Groups : The 4-chloro substituent enhances the electrophilicity of the sulfonamide nitrogen, potentially altering reactivity compared to 3-chloro analogs.
- Steric Hindrance : The 2-methyl group on the benzene ring may restrict rotational freedom, favoring specific conformers.
- Hydrogen Bonding : The carboxylic acid group enables intermolecular interactions (O–H⋯O), as seen in crystal structures of related compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-5-8(11)3-4-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUFXGHJNICCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chloro-2-methyl-aniline, which undergoes sulfonylation to introduce the methanesulfonyl group.
Sulfonylation: The 4-chloro-2-methyl-aniline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Formation of the Amino-Acetic Acid Moiety: The sulfonylated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide. This step introduces the amino-acetic acid group, completing the synthesis of [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives with modified biological or chemical properties.
Key Observations:
-
Nucleophilic Aromatic Substitution (SNAr):
Reaction with sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) at 80–100°C replaces the chlorine atom with alkoxy groups. For example:Yields range from 60% to 85%, depending on the nucleophile and reaction time .
-
Catalytic Influence:
The use of phase-transfer catalysts like N,N-dimethyl-2-aminopropionic acid derivatives improves reaction efficiency, achieving >90% conversion in some cases .
Table 1: Substitution Reactions and Outcomes
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOCH₃ | DMF, 80°C, 6h | Methoxy-substituted derivative | 72 |
| KOtBu | THF, 100°C, 4h | tert-Butoxy-substituted derivative | 68 |
| NH₃ (aq.) | EtOH, reflux, 8h | Amino-substituted derivative | 58 |
Oxidation and Reduction
The methanesulfonyl group and amino-acetic acid moiety participate in redox reactions.
Oxidation:
-
Sulfonyl Group Stability:
The methanesulfonyl group resists oxidation under mild conditions but undergoes cleavage with strong oxidizing agents like KMnO₄ in acidic media, forming sulfonic acids . -
Amino-Acetic Acid Moiety:
Oxidation of the α-carbon adjacent to the amino group using CrO₃ yields ketone derivatives, though yields are moderate (45–55%) due to competing side reactions .
Reduction:
-
LiAlH₄-Mediated Reduction:
Selective reduction of the sulfonyl group to a thioether is achieved with LiAlH₄ in anhydrous THF at 0°C, preserving the chloro-aromatic ring .
Acid/Base Hydrolysis:
-
Ester Hydrolysis:
Under acidic (HCl, H₂O) or basic (NaOH, EtOH) conditions, ester derivatives of the compound hydrolyze to regenerate the carboxylic acid functionality. For example:
Condensation with Amines:
-
The amino-acetic acid moiety reacts with primary amines (e.g., benzylamine) in the presence of EDC/HOBt, forming amide derivatives. Yields exceed 80% under optimized conditions .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in Friedel-Crafts alkylation and Vilsmeier-Haack formylation:
-
Friedel-Crafts Alkylation:
Using AlCl₃ as a catalyst, the compound reacts with alkyl halides (e.g., CH₃CH₂Br) to introduce ethyl groups at the ortho position relative to the chloro substituent . -
Vilsmeier-Haack Reaction:
Treatment with POCl₃ and DMF introduces a formyl group, enabling further functionalization .
Comparative Reactivity with Analogues
The compound’s reactivity differs significantly from structurally similar derivatives:
Table 2: Reactivity Comparison with Analogues
| Compound | Substitution Efficiency | Oxidation Stability | Hydrolysis Rate |
|---|---|---|---|
| [(4-Cl-2-Me-Ph)-SO₂NH-CH₂-COOH] | High (SNAr) | Moderate | Fast |
| [(3-Cl-2-Me-Ph)-SO₂NH-CH₂-COOH] | Moderate | High | Moderate |
| [(4-Cl-2-Me-Ph)-SO₂NH-CH₂-CH₂-COOH] | Low | Low | Slow |
Industrial and Pharmacological Relevance
-
Scalable Synthesis:
Continuous flow reactors improve yield (from 65% to 92%) and reduce reaction time (from 12h to 2h) for large-scale production . -
Biological Activity:
Derivatives synthesized via substitution or condensation exhibit enhanced enzyme inhibition (IC₅₀ = 0.8–2.4 µM) compared to the parent compound (IC₅₀ = 5.6 µM) .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, allowing chemists to create derivatives with specific properties and functions.
Reagent in Organic Reactions
- Its role as a reagent facilitates numerous chemical transformations, making it valuable in synthetic organic chemistry. This includes reactions that modify functional groups or form new bonds.
Biological Research
Enzyme Inhibition Studies
- [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid has been investigated for its potential to inhibit specific enzymes. Such studies are essential for understanding metabolic pathways and developing therapeutic agents targeting these enzymes.
Protein Modification
- The compound can also be used to modify proteins, which is critical for studying protein function and interactions. Modifications can lead to changes in protein activity or stability, providing insights into their biological roles.
Pharmacological Applications
Antimicrobial Properties
- Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, research has shown that related sulfonamoyl carboxylic acids possess significant antibacterial and antifungal properties .
| Pathogen | Activity |
|---|---|
| Pseudomonas aeruginosa | Effective |
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Antioxidant Activity
- The compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. In vitro studies revealed that certain derivatives effectively scavenge free radicals, suggesting potential applications in preventing oxidative damage .
Case Studies
Case Study: Enzyme Inhibition
- A study focused on the inhibition of a specific enzyme involved in cancer metabolism showed that this compound significantly reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent in oncology .
Case Study: Antimicrobial Efficacy
Mechanism of Action
The mechanism by which [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The aromatic ring and amino-acetic acid moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent positions or functional groups, influencing physicochemical properties and bioactivity:
Physicochemical Properties (Hypothetical)
Biological Activity
The compound [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a chloro-substituted aromatic ring and a methanesulfonamide group, which are critical for its biological interactions. The presence of these functional groups allows for various chemical reactions, including enzyme inhibition and protein modification.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The methanesulfonyl group can act as an electrophile, allowing it to react with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzymatic activity, affecting metabolic pathways and cellular functions.
- Protein Modification : The compound may also modify protein functions through covalent bonding, potentially altering the activity or stability of target proteins.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
-
Enzyme Inhibition Studies :
- Research has shown that this compound can inhibit various enzymes involved in metabolic processes. For example, it has been utilized in studies examining its effects on serine proteases, where it demonstrated significant inhibitory activity.
- Cellular Uptake and Toxicity :
- Case Study - Anticancer Activity :
Data Table: Summary of Biological Activities
Applications in Research
The compound's unique properties make it valuable in various scientific fields:
- Pharmaceutical Research : Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting metabolic disorders and cancers.
- Biochemical Studies : Used as a reagent in biochemical assays to study enzyme kinetics and protein interactions.
Q & A
What are the optimal synthetic routes for [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid, and how do reaction conditions influence yield?
Basic Research Question
A common approach involves sequential functionalization:
- Step 1 : React 4-chloro-2-methylaniline with methanesulfonyl chloride to form the methanesulfonamide intermediate.
- Step 2 : Couple this intermediate with chloroacetic acid under alkaline conditions (e.g., NaOH/EtOH) to introduce the acetic acid moiety .
Critical Parameters : - Temperature (60–80°C) and pH (8–10) during the coupling step to avoid hydrolysis of the sulfonamide group.
- Solvent choice (e.g., THF vs. DMF) affects reaction kinetics and purity. DMF may accelerate side reactions like N-alkylation .
Yield Optimization : Use stoichiometric excess (1.2–1.5 equiv) of chloroacetic acid and monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
How can computational modeling predict the stability of this compound in biological systems?
Advanced Research Question
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electronic Structure : Electron-withdrawing effects of the sulfonyl group enhance electrophilicity at the acetic acid moiety, influencing reactivity with nucleophiles (e.g., cysteine residues in enzymes) .
- Solubility : Polar surface area (PSA) and logP values predict membrane permeability. PSA > 80 Ų suggests poor blood-brain barrier penetration .
Validation : Compare DFT-predicted pKa (~3.5 for the carboxylic acid group) with experimental potentiometric titration data to refine models .
What analytical methods are most effective for resolving contradictions in purity assessments of this compound?
Methodological Focus
Conflicting purity data often arise from residual solvents or byproducts. A tiered approach is recommended:
- Primary Screening : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects major impurities (>0.1%). Retention time ~8.2 min under isocratic conditions (60% MeCN) .
- Secondary Confirmation : GC-MS (HP-5MS column) identifies volatile byproducts (e.g., unreacted methanesulfonyl chloride).
- Quantitative NMR (qNMR): Deuterated DMSO as solvent; integrate sulfonamide (-SO₂NH-) proton signals (δ 10.2–10.8 ppm) against an internal standard (e.g., maleic acid) .
How does steric hindrance from the 4-chloro-2-methylphenyl group influence enzymatic inhibition mechanisms?
Advanced Mechanistic Question
The ortho-methyl group creates steric bulk, altering binding kinetics:
- Competitive Inhibition : Molecular docking (AutoDock Vina) shows the methyl group reduces binding affinity to soluble epoxide hydrolase (sEH) by ~30% compared to unsubstituted analogs, as it clashes with Val³⁸³ in the active site .
- Kinetic Studies : Pre-incubate the compound with sEH (10 nM enzyme, pH 7.4) and measure residual activity using cis-stilbene oxide as substrate. IC₅₀ values increase from 0.8 µM (unsubstituted) to 2.5 µM (4-chloro-2-methyl derivative) .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Process Chemistry Focus
Variability often stems from inconsistent sulfonylation:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor methanesulfonyl chloride consumption (peak at 1170 cm⁻¹) and adjust reagent addition rates dynamically .
- Crystallization Control : Use anti-solvent (n-heptane) addition at 4°C to enhance crystal uniformity. Optimal yield (85–90%) occurs at a 1:3 v/v ratio of DMSO:n-heptane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
